molecular formula C16H21Cl2FN4O B2973352 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride CAS No. 2418728-05-7

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride

Katalognummer: B2973352
CAS-Nummer: 2418728-05-7
Molekulargewicht: 375.27
InChI-Schlüssel: DGWPTNAOPBGQFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s not possible to provide a detailed analysis of its molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Unfortunately, without specific experimental data for this compound, it’s not possible to provide a detailed analysis of its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism Studies

Studies on the disposition and metabolism of compounds related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide; dihydrochloride provide insights into their pharmacokinetics and metabolic pathways in the human body. For instance, the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment were thoroughly investigated in humans. This study showcased how the compound and its metabolites are processed, including elimination pathways and half-life determination, offering a model for understanding how related compounds might behave (Renzulli et al., 2011).

Pharmacokinetic Comparisons

Research into the pharmacokinetics of various drugs, including vasodilators and other pharmacologically active compounds, across different species highlights the importance of understanding drug absorption, distribution, metabolism, and excretion (ADME) characteristics. Such studies are crucial for translating animal research findings to humans and for the development of new drugs with improved efficacy and safety profiles (Higuchi & Shiobara, 1980).

Novel Uremic Toxin Identification

The identification of new uremic toxins, such as N-methyl-2-pyridone-5-carboxamide (2PY), an end product of nicotinamide-adenine dinucleotide (NAD) degradation, highlights the ongoing research into compounds that may accumulate in the body under conditions of renal failure. Understanding the toxicological profile and mechanisms of action of such compounds is essential for developing therapeutic strategies to mitigate their harmful effects (Rutkowski et al., 2003).

Antidote Development for Poisoning

The development of antidotes for acute poisonings, such as those involving ethylene glycol, demonstrates the application of scientific research in creating life-saving treatments. Studies on the use of 4-Methylpyrazole as a potent inhibitor of alcohol dehydrogenase for treating ethylene glycol poisoning in humans provide valuable insights into alternative therapies for such medical emergencies (Baud et al., 1986).

Neuropharmacology and Receptor Binding Studies

Exploring the binding affinities and functional outcomes of compounds at various neurotransmitter receptors, such as dopamine and serotonin receptors, contributes to our understanding of their potential therapeutic applications. For instance, the selective binding and inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist, have been studied, underscoring the importance of receptor subtype selectivity in drug action and development (Piercey et al., 1996).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific safety data for this compound, it’s not possible to provide a detailed analysis of its safety and hazards .

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Eigenschaften

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.2ClH/c1-9-10(2)21-15(11(3)20-9)16(22)19-8-13-5-4-12(7-18)6-14(13)17;;/h4-6H,7-8,18H2,1-3H3,(H,19,22);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPTNAOPBGQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)NCC2=C(C=C(C=C2)CN)F)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.